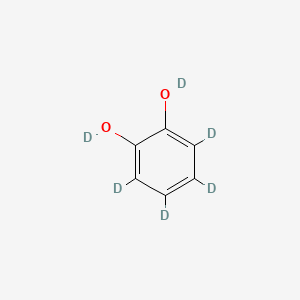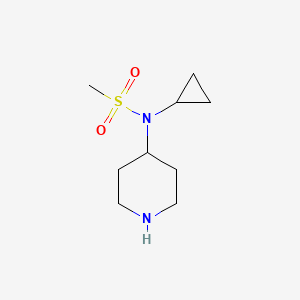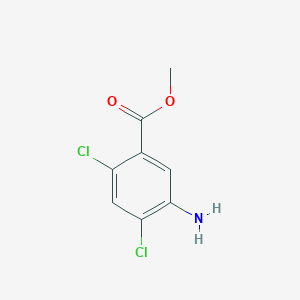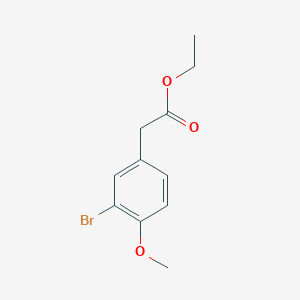
Catechol-d6
Übersicht
Beschreibung
Catechol-d6, also known as 1,2-Dihydroxybenzene-d6, is a variant of catechol where all the hydrogen atoms are replaced by deuterium . It has the empirical formula C6D6O2 and a molecular weight of 116.15 .
Synthesis Analysis
Catechol-d6 can be synthesized using various methods. For instance, it can be synthesized through the reaction of 4-methyl catechol with propylamine in the presence of NaIO4 . Another method involves the use of catechol as a reducing agent/stabilizing agent for the synthesis of monometallic (Au, Se, and Pd) and bimetallic nanoparticles based on the redox chemistry of catechol .
Molecular Structure Analysis
The molecular structure of Catechol-d6 consists of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms . The hydrogen atoms in the molecule are replaced by deuterium, which is a stable isotope of hydrogen .
Chemical Reactions Analysis
Catechol-d6, like other catechols, can undergo various chemical reactions. For instance, it can participate in aryloxyl-phenol coupling and Michael-type addition reactions . A small fraction of products is formed via Schiff base reactions . In another study, it was found that catechol can be converted into reactive oxygen species (ROS) via intramolecular redox reactions catalyzed by a Cu surface .
Physical And Chemical Properties Analysis
Catechol-d6 is a powder with a boiling point of 245 °C and a melting point of 100-103 °C . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . The molecule has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Biochemical Production
“Catechol-d6” or “1,2-Dihydroxybenzene-d6” is an important aromatic compound with many applications in the fine chemical and pharmaceutical fields . It is produced from glucose by engineered Escherichia coli, which is an alternative strategy to petroleum-based chemical synthesis . This production method has attracted great interest due to its potential for green biomanufacturing .
Microbial Cell Factories
The production of “Catechol-d6” using microbial cell factories has been a subject of research . However, the toxicity of catechol to microbial cells significantly limits the efficient production of bio-based catechol via one-step fermentation . Therefore, a two-step strategy for the efficient synthesis of “Catechol-d6” was designed .
Biocatalysis
“Catechol-d6” is produced through whole-cell biocatalysis . By optimizing the expression of flavin isoprenyl transferases and protocatechuic acid decarboxylases, the titer of “Catechol-d6” increased significantly . This work provides an effective strategy for the green biomanufacturing of toxic compounds by Escherichia coli cell factories .
Fine Chemicals and Pharmaceuticals
“Catechol-d6” is used as a precursor in the synthesis of fine chemicals such as cis and cis-muconic acid (ccMA) . ccMA can be used to produce a variety of valuable polymers and drugs, including adipic acid and terephthalic acid .
Plant Hormone Catabolism
A stable isotope-assisted mass spectrometry-based platform was utilized to demonstrate that the plant hormone, salicylic acid, is catabolized to catechol, a widespread secondary plant compound .
Hazardous Phenolic Compounds Elimination
Laccases have been reported for their ability to eliminate hazardous phenolic compounds by oxidative polymerization . The exploitation of the oxidative behavior of different laccase forms was assessed in this study .
Wirkmechanismus
Target of Action
Catechol-d6, a deuterated derivative of catechol, primarily targets the enzyme catechol-O-methyltransferase (COMT) in the body . COMT plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that include dopamine, epinephrine, and norepinephrine .
Mode of Action
Catechol-d6 interacts with its target, COMT, by acting as a substrate for the enzyme . The interaction results in the methylation of catechol-d6, a process that is part of the normal metabolic pathway of catecholamines . This interaction can alter the levels of catecholamines in the body, affecting various physiological processes.
Biochemical Pathways
Catechol-d6 is involved in the catecholamine metabolic pathway . It is catabolized to form a widespread secondary plant compound . The conversion of salicylic acid to veratrole in the reaction sequence: salicylic acid > catechol > guaiacol > veratrole, is a catabolic pathway for salicylic acid that may also be embedded in other lineages of the plant kingdom, particularly those species which are known to accumulate catechol .
Pharmacokinetics
It is known that catechols, in general, have complex pharmacokinetics due to factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier .
Result of Action
The molecular and cellular effects of Catechol-d6’s action are diverse. It has been found that catechols can interact with DNA, proteins, and membranes, ultimately leading to non-repairable damage . Reactions with nucleic acids such as adduct formation and strand breaks are among the effects. Interactions with proteins causing protein and enzyme inactivation are also observed . Furthermore, catechols can cause lipid peroxidation and uncoupling in membranes .
Action Environment
Environmental factors can influence the action of Catechol-d6. For instance, in the presence of heavy metals, such as iron or copper, catechols can form stable complexes . Additionally, the presence of oxidizing agents can lead to the oxidation of catechols to semiquinone radicals and in a next step to o-benzoquinones . These reactions can have significant implications for the toxicity and physiological effects of catechols .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catechol-d6 | |
CAS RN |
202656-22-2 | |
| Record name | 202656-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Catechol-d6 help in understanding the interaction of catecholamines with Tyrosine Hydroxylase?
A1: Catechol-d6, a deuterated form of catechol, plays a crucial role in deciphering the resonance Raman spectra of human Tyrosine Hydroxylase (hTH1) complexed with catecholamines like dopamine. The research paper by Michaud-Soret et al. [] utilized Catechol-d6 to confirm the assignment of specific vibration bands observed in the resonance Raman spectra of the hTH1-catecholamine complex. By comparing the spectra of hTH1 complexed with regular catechol and Catechol-d6, the researchers were able to identify vibrational modes associated with the catechol ring. This isotopic substitution approach helped to clarify the interaction between the enzyme and its catecholamine substrates. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)



![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)



![{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B1466115.png)
![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
